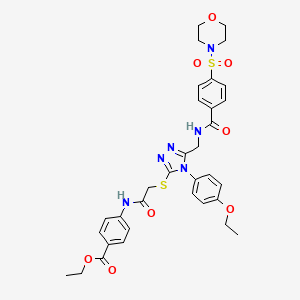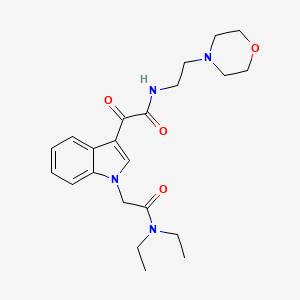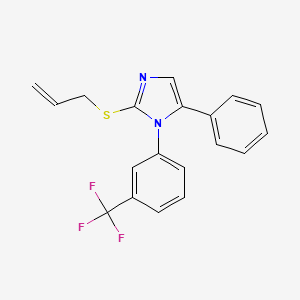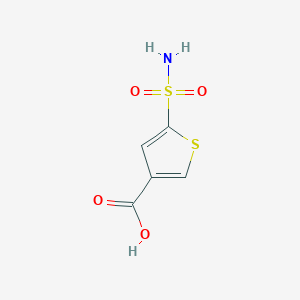
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as MTM, is a synthetic compound that has been of interest to researchers for its potential applications in the field of medicinal chemistry. MTM belongs to the class of thiazepane-based compounds and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of this molecule may exhibit moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains. This is particularly significant given the rising concern over antibiotic resistance .
Synthesis of α-Aminophosphonates
This molecule is involved in the synthesis of α-aminophosphonates , which are valuable in medicinal chemistry. The Kabachnik–Fields reaction, a method used for synthesizing α-aminophosphonates, has been applied to derivatives of this compound, showcasing its versatility in chemical synthesis .
Structure-Activity Relationship (SAR) Studies
The compound serves as a key structure in SAR studies, helping researchers understand how structural changes can affect biological activity. This is crucial for designing more effective drugs with targeted antimicrobial properties .
Antifungal Drug Research
Derivatives of this compound have shown excellent antifungal inhibition in studies. This suggests its potential use in developing new treatments for fungal infections, which are a significant health concern worldwide .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a 2-aminothiazole scaffold, which is a part of the given compound, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
For instance, certain 2-o-tolyl substituted compounds have been found to exert a significant antiproliferative effect by interfering with Ras farnesylation , a process crucial for the function of the Ras protein involved in cell signal transduction.
Biochemical Pathways
It’s known that compounds with a 2-aminothiazole scaffold can affect a broad range of biochemical pathways, given their broad pharmacological spectrum .
Result of Action
Compounds with similar structures have been found to have antiproliferative effects, suggesting that they may inhibit cell growth or division .
Eigenschaften
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)15-7-8-19(9-10-21-15)17(20)16-13(2)18-11-22-16/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZJBMINRMMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(N=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/no-structure.png)

![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)


![2-methoxy-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2879847.png)

![3-(3-Fluorophenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2879849.png)

